Glycosylation Enhances Na⁺,K⁺-ATPase Inhibition vs. Aglycone
The addition of a single digitoxose residue to digitoxigenin systematically enhances Na⁺,K⁺-ATPase inhibitory potency by a factor of 10. This is a direct, reproducible enhancement that is abolished when the C3′ and C4′ hydroxyls are blocked (acetonide derivatives show only a 2-fold enhancement) [1].
| Evidence Dimension | Na⁺,K⁺-ATPase inhibition potency enhancement factor relative to aglycone |
|---|---|
| Target Compound Data | 10-fold enhancement (digitoxigenin β-D-digitoxoside vs digitoxigenin) |
| Comparator Or Baseline | 2-fold enhancement (digitoxigenin digitoxose acetonide derivatives); 1-fold (digitoxigenin aglycone baseline) |
| Quantified Difference | 8-fold greater enhancement vs blocked-hydroxyl acetonide; 10-fold vs aglycone |
| Conditions | Hog kidney Na⁺,K⁺-ATPase enzyme assay; crystal structure analysis of 10 compounds |
Why This Matters
This 10-fold potency differential is a direct consequence of digitoxose's unique stereoelectronic properties and is critical for selecting the appropriate glycosyl donor in cardenolide analog synthesis.
- [1] Rohrer DC, Kihara M, Deffo T, Rathore H, Ahmed K, From AH, Fullerton DS. Cardiac Glycosides. 4. A Structural and Biological Analysis of β-d-Digitoxosides, β-d-Digitoxose Acetonides, and Their Genins. J Am Chem Soc. 1984;106(26):8269-8276. View Source
